molecular formula C8H9NO2S2 B071171 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid CAS No. 172896-63-8

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid

Cat. No.: B071171
CAS No.: 172896-63-8
M. Wt: 215.3 g/mol
InChI Key: OEWHLFKYNGTAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is a chemical compound with a unique structure that includes a thiophene ring, a thiocarbamoyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid typically involves the reaction of 2-thiophenecarboxylic acid with N-methylthiocarbamoyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiocarbamoyl group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid involves its interaction with specific molecular targets and pathways. The thiocarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also interact with cellular membranes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds with a similar thiophene ring structure but containing a nitrogen atom.

    Thiocarbamates: Compounds with a similar thiocarbamoyl group but different substituents.

    Acetic Acid Derivatives: Compounds with a similar acetic acid moiety but different functional groups.

Uniqueness

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

172896-63-8

Molecular Formula

C8H9NO2S2

Molecular Weight

215.3 g/mol

IUPAC Name

3-[methyl(thiophen-2-yl)amino]-3-sulfanylidenepropanoic acid

InChI

InChI=1S/C8H9NO2S2/c1-9(6(12)5-8(10)11)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,10,11)

InChI Key

OEWHLFKYNGTAQS-UHFFFAOYSA-N

SMILES

CN(C1=CC=CS1)C(=S)CC(=O)O

Canonical SMILES

CN(C1=CC=CS1)C(=S)CC(=O)O

Synonyms

Propanoic acid, 3-(methyl-2-thienylamino)-3-thioxo-

Origin of Product

United States

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